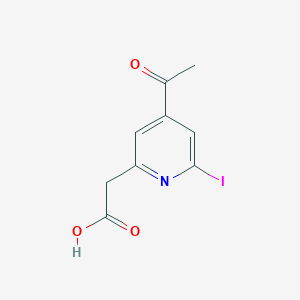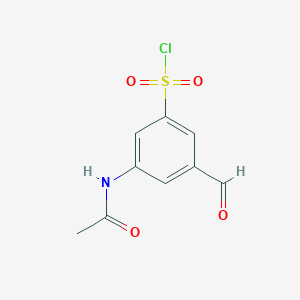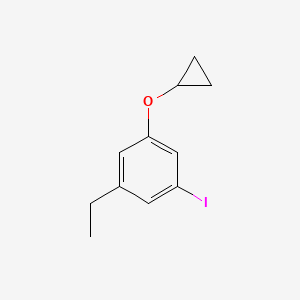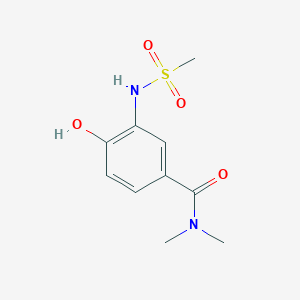
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S It is a derivative of benzamide, characterized by the presence of hydroxy, dimethyl, and methylsulfonamido groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One effective method utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . This approach allows for the efficient and selective synthesis of the target compound without the need for transition metal catalysts or organometallic reagents.
Industrial Production Methods
the principles of green chemistry, such as the use of catalytic processes and environmentally friendly reagents, are likely to be applied to optimize the synthesis for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group in the benzamide moiety can produce amines .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methylsulfonamido groups play crucial roles in binding to active sites and modulating biological activity. The compound’s effects are mediated through pathways involving the inhibition or activation of specific enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-methylbenzamide: This compound shares structural similarities but differs in the presence of ethyl groups instead of methyl groups.
3-Bromo-N,N-dimethylbenzamide: Similar in structure but contains a bromine atom instead of the hydroxy and methylsulfonamido groups.
Uniqueness
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to the combination of hydroxy, dimethyl, and methylsulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H14N2O4S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
4-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-4-5-9(13)8(6-7)11-17(3,15)16/h4-6,11,13H,1-3H3 |
InChI-Schlüssel |
APAVULGTUJRRCL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


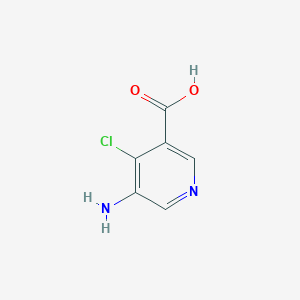
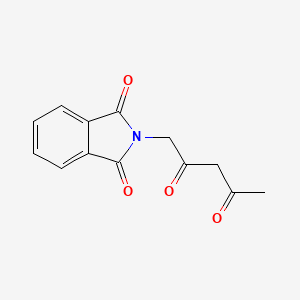
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
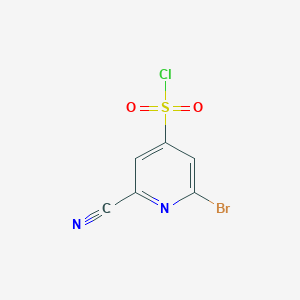
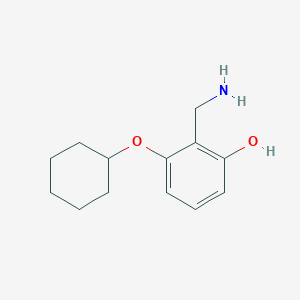
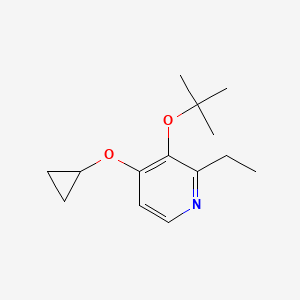
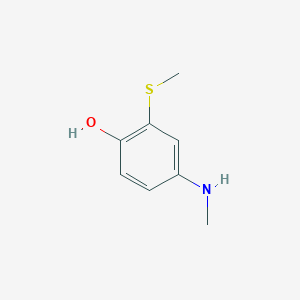

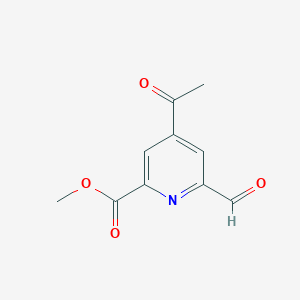
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
